molecular formula C15H13NO4 B023437 3-Carboxy Mefenamic Acid CAS No. 190379-82-9

3-Carboxy Mefenamic Acid

Cat. No.: B023437
CAS No.: 190379-82-9
M. Wt: 271.27 g/mol
InChI Key: OOQQWHSTKBWQPB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Like other NSAIDs, 3-Carboxy Mefenamic Acid inhibits the synthesis of prostaglandins by nonselectively blocking cyclooxygenase (COX) isoforms COX-1 and COX-2 . This interaction with COX enzymes is crucial in its role in biochemical reactions.

Cellular Effects

This compound, through its inhibition of COX enzymes, can have significant effects on various types of cells and cellular processes. For instance, it has been shown to have anti-tumor effects in colon tumor-bearing mice .

Molecular Mechanism

The mechanism of action of this compound, like that of other NSAIDs, involves inhibition of cyclooxygenase (COX-1 and COX-2) . This inhibition reduces the biosynthesis of prostaglandins, which are mediators of inflammation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been shown that the ratio of this compound conformers changes in the presence of aerogel .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, sub-chronic administration of low or high pharmacological dosages of Mefenamic Acid has been shown to have a deleterious effect on the female reproductive system in rats .

Metabolic Pathways

This compound is involved in the metabolic pathways that involve the COX enzymes . It inhibits these enzymes, thereby reducing the biosynthesis of prostaglandins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its molecular properties, it is likely to be distributed throughout the body following oral administration .

Subcellular Localization

As an inhibitor of COX enzymes, it is likely to be found wherever these enzymes are located within the cell .

Comparison with Similar Compounds

Ubiquinol is often compared with its oxidized form, ubiquinone (CoQ10), and other similar compounds:

Properties

IUPAC Name

3-(2-carboxyanilino)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-10(14(17)18)6-4-8-12(9)16-13-7-3-2-5-11(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQQWHSTKBWQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337346
Record name 3-Carboxy Mefenamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190379-82-9
Record name 3-Carboxymefenamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190379829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxy Mefenamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CARBOXYMEFENAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLA90H5KPK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-Carboxymefenamic acid formed and what is its significance in Mefenamic acid metabolism?

A1: 3-Carboxymefenamic acid is a major metabolite of Mefenamic acid, formed through a two-step oxidation process. Initially, Mefenamic acid is metabolized by the CYP2C9 enzyme to 3-hydroxymethyl Mefenamic acid (metabolite I). This metabolite then undergoes further oxidation to form 3-Carboxymefenamic acid (metabolite II) []. This metabolite is significant because it constitutes a considerable portion of the Mefenamic acid dose excreted in urine, primarily as glucuronides []. Approximately 21% of the Mefenamic acid dose is excreted as 3-Carboxymefenamic acid glucuronide []. Additionally, up to 20% of the dose is eliminated fecally, mainly as unconjugated 3-Carboxymefenamic acid [].

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